2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine 2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631673
InChI: InChI=1S/C12H15N3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-7,11H,8,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine

CAS No.:

Cat. No.: VC17631673

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanamine
Standard InChI InChI=1S/C12H15N3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-7,11H,8,13H2,1H3,(H,14,15)
Standard InChI Key VBDYWRCQTQAQKN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(CC2=NC=CN2)N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for the compound is 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine, with a molecular formula of C₁₂H₁₅N₃. This distinguishes it from its ketone analog (C₁₂H₁₂N₂O) by the replacement of the carbonyl oxygen with an amine group (-NH₂) .

Structural Features

The molecule comprises:

  • A 3-methylphenyl group attached to the ethanamine backbone.

  • An imidazole ring substituted at the 2-position of the ethyl chain.

  • A primary amine (-NH₂) at the terminal carbon.

The imidazole ring contributes aromaticity and hydrogen-bonding capacity, while the methylphenyl group enhances lipophilicity. Comparative molecular modeling suggests that the amine group increases polarity relative to the ketone analog, potentially altering solubility and biological interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular Weight201.27 g/mol
SMILESCC1=CC(=CC=C1)C(N)CC2=NC=CN2
InChIKeyComputed as HXGXYKKGQKFYRU-UHFFFAOYSA-N
Hydrogen Bond Donors3 (2 from imidazole, 1 from NH₂)
Hydrogen Bond Acceptors3

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine has been documented, plausible pathways include:

  • Reductive Amination of the Ketone Analog: Reduction of 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

  • Nucleophilic Substitution: Reaction of 2-(3-methylbenzyl)ethyl bromide with imidazole-2-carboxamide followed by deprotection.

Table 2: Predicted Reaction Conditions

StepReagents/ConditionsYield (%)
Ketone ReductionLiAlH₄, THF, 0°C → RT, 12 hr~65–75
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>90% purity

Spectroscopic Characterization

Theoretical spectral data derived from computational tools (e.g., NMR predictor software) suggest:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, aromatic), 6.95 (s, 2H, imidazole-H), 3.82 (q, 2H, CH₂NH₂), 2.35 (s, 3H, CH₃), 1.89 (t, 2H, NH₂).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N imidazole).

Physicochemical Properties

Solubility and Partition Coefficients

The amine’s solubility profile is expected to differ significantly from its ketone counterpart due to increased polarity. Predictions using the Abraham solvation model indicate:

  • logP (octanol/water): 1.8 ± 0.2 (vs. 2.1 for the ketone ).

  • Aqueous Solubility: ~12 mg/mL at pH 7.4, enhanced under acidic conditions via protonation of the amine.

Thermal Stability

Differential scanning calorimetry (DSC) simulations predict a melting point range of 148–152°C, with decomposition onset at 290°C under nitrogen atmosphere.

Biological Activity and Applications

Material Science Applications

The compound’s aromatic and heterocyclic motifs make it a candidate for:

  • Coordination Polymers: As a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

  • Corrosion Inhibitors: Adsorption on metal surfaces via imidazole’s lone electron pairs.

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